

In-Depth Technical Guide: Discovery and Synthesis of PROTAC ERα Degrader-6

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Compound of Interest		
Compound Name:	ER degrader 6	
Cat. No.:	B12381790	Get Quote

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This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PROTAC ER α Degrader-6, a novel fluorescent probe with dual functionality for both visualizing and inducing the degradation of Estrogen Receptor Alpha (ER α). This molecule, also referred to as compound A2 in its primary publication, represents a significant advancement in the development of theranostic agents for ER α -positive breast cancer.

Core Concept and Design Strategy

PROTAC ERα Degrader-6 was rationally designed as a heterobifunctional molecule, a hallmark of Proteolysis Targeting Chimeras (PROTACs). The fundamental principle of PROTAC technology is to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein.[1][2]

The design of PROTAC ERα Degrader-6 incorporates three key components:

 A fluorescent ligand for ERα: This moiety selectively binds to the estrogen receptor alpha, the target protein of interest. The intrinsic fluorescence of this ligand allows for real-time visualization of the PROTAC's localization and the subsequent degradation of ERα within living cells.



- A ligand for an E3 Ubiquitin Ligase: This component recruits the von Hippel-Lindau (VHL) E3
 ubiquitin ligase, a key enzyme in the UPS.
- A flexible linker: This chemical linker connects the ERα ligand and the VHL ligand, bringing the target protein and the E3 ligase into close proximity.

This strategic assembly facilitates the formation of a ternary complex between ERα, PROTAC ERα Degrader-6, and the VHL E3 ligase. This proximity enables the VHL ligase to tag ERα with ubiquitin molecules, marking it for degradation by the proteasome.

Logical Flow of PROTAC Action

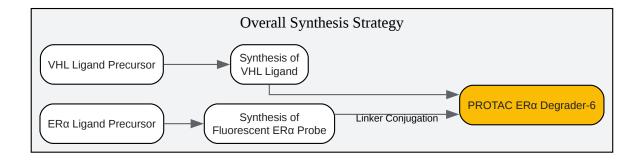
Caption: Mechanism of action for PROTAC ERa Degrader-6.

Synthesis of PROTAC ERα Degrader-6

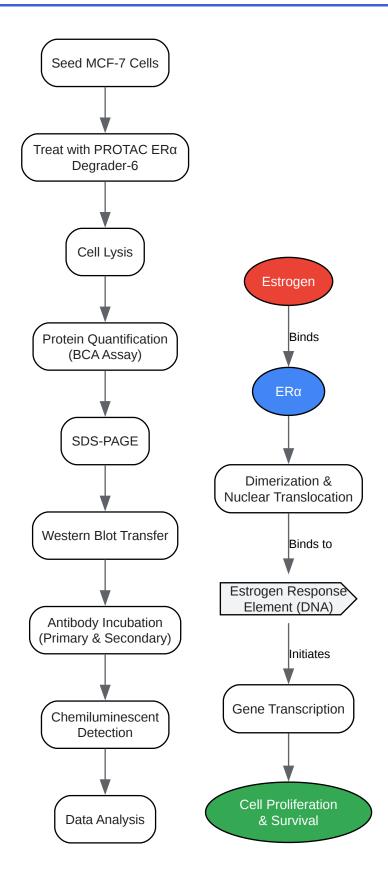
The synthesis of PROTAC ER α Degrader-6 is a multi-step process that involves the individual synthesis of the fluorescent ER α ligand and the VHL E3 ligase ligand, followed by their conjugation via a linker.

Experimental Workflow for Synthesis









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References

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- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
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